
Ciclesonide
Vue d'ensemble
Description
Ciclesonide is a corticosteroid or steroid (cortisone-like medicine) used to treat asthma and allergic rhinitis . It works by preventing inflammation (swelling) in the lungs, which makes the asthma attack less severe . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada .
Synthesis Analysis
A process for enantiomeric enriching the ®-Ciclesonide has been described. The process comprises providing a mixture of ®-Ciclesonide: (S)-Ciclesonide to chromatography using a chiral stationary phase .
Molecular Structure Analysis
Ciclesonide has a molecular formula of C32H44O7 and an average mass of 540.688 Da . It has 9 defined stereocentres .
Physical And Chemical Properties Analysis
Ciclesonide has a density of 1.2±0.1 g/cm3, a boiling point of 665.0±55.0 °C at 760 mmHg, and a flash point of 210.0±25.0 °C . It also has an index of refraction of 1.576 .
Applications De Recherche Scientifique
Asthma Therapy
Ciclesonide is a modern inhaled corticosteroid used for asthma treatment. It is delivered as an inactive prodrug and is converted to an active metabolite in the lungs, offering a high deposition rate over 50% when formulated as an aerosol solution .
Anticancer Effects
Recent studies have investigated Ciclesonide’s potential anticancer effects, particularly focusing on breast cancer and cancer stem cells (CSCs). The research aims to determine its underlying mechanism and efficacy .
Analytical Quantification
An ultrasensitive LC-APPI-MS/MS method has been developed for the simultaneous quantification of Ciclesonide and its metabolite des-CIC in human serum, highlighting its importance in pharmacokinetic studies .
Anti-inflammatory Activity
Ciclesonide acts as a glucocorticoid receptor agonist with anti-inflammatory activity. Its active metabolite, des-ciclesonide, has a significantly higher affinity for the glucocorticoid receptor than the parent compound .
Allergic Rhinitis Treatment
As a glucocorticoid, Ciclesonide is also used to treat allergic rhinitis. It works by inhibiting the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins .
Reduced Throat Symptoms
Compared to other inhaled steroids for chronic asthma, Ciclesonide is reported to make less of the active steroid available until it reaches the lung on inhalation. This could potentially reduce the likelihood of throat symptoms associated with inhalation therapies .
Mécanisme D'action
Target of Action
Ciclesonide, also known as Alvesco, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating immune responses and inflammation, making it a key target in the treatment of conditions like asthma and allergic rhinitis .
Mode of Action
Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) . This metabolite has a high affinity for the glucocorticoid receptor, which is 120 times higher than the parent compound . The interaction with its targets results in the inhibition of leukocyte infiltration at the site of inflammation, interference with mediators of inflammatory response, and suppression of humoral immune responses .
Biochemical Pathways
The biochemical pathways affected by ciclesonide involve the glucocorticoid receptor pathway. Upon activation, the glucocorticoid receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to changes in the production of various proteins, including those involved in inflammatory responses .
Result of Action
The molecular and cellular effects of ciclesonide’s action primarily involve the reduction of inflammatory reactions. It achieves this by limiting the capillary dilatation and permeability of the vascular structures . This restricts the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins . These actions result in the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis, and the management of asthma .
Action Environment
The action, efficacy, and stability of ciclesonide can be influenced by various environmental factors. For instance, the drug is delivered through a hydrofluoroalkane metered-dose inhaler, which allows high lung deposition and delivery into the small airways . This enhances the local anti-inflammatory activity of ciclesonide in the lung . .
Safety and Hazards
Ciclesonide is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant papers on Ciclesonide have been analyzed to provide this information .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-GXOBDPJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046659 | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. | |
| Record name | Ciclesonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ciclesonide | |
CAS RN |
126544-47-6, 141845-82-1 | |
| Record name | Ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126544-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclesonide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclesonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ciclesonide unique compared to other inhaled corticosteroids?
A1: Ciclesonide is an inhaled corticosteroid administered as a prodrug. [] This means it is inactive until it reaches the lungs, where it is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases. [, , , , ]
Q2: How does ciclesonide exert its anti-inflammatory effects?
A2: Once activated in the lungs, des-CIC binds to glucocorticoid receptors with high affinity. [, ] This binding leads to a cascade of downstream effects, ultimately suppressing inflammatory responses in the airways.
Q3: Does ciclesonide preferentially target the lungs?
A3: Yes, ciclesonide exhibits targeted action due to its activation within the lungs. [, ] While some ciclesonide might be absorbed systemically, it undergoes rapid first-pass metabolism in the liver, minimizing systemic exposure and potential side effects. [, ]
Q4: What is the molecular formula and weight of ciclesonide?
A4: Ciclesonide has the molecular formula C32H44O6 and a molecular weight of 528.69 g/mol. []
Q5: What spectroscopic data is available for ciclesonide?
A5: While specific spectroscopic data was not provided in the reviewed papers, various analytical techniques are employed to characterize and quantify ciclesonide and its metabolites. [, , ] These likely include high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification.
Q6: How is ciclesonide formulated for inhalation?
A6: Ciclesonide is typically formulated as a solution for inhalation using a hydrofluoroalkane (HFA) pressurized metered-dose inhaler (MDI). [, , ]
Q7: Does the formulation impact ciclesonide's deposition and distribution in the lungs?
A7: Yes, the formulation plays a crucial role. Studies using technetium-99m (99mTc)-labeled ciclesonide delivered via HFA-MDI demonstrate high lung deposition exceeding 50%, with greater distribution to peripheral lung regions compared to central regions. []
Q8: How does the structure of ciclesonide contribute to its properties?
A8: Ciclesonide's unique structure, featuring a cyclohexyl group at the 2' position and an isobutyrate ester at the C21 position, contributes to its prodrug nature and targeted activation in the lungs. [, , ]
Q9: Are there any known structure-activity relationships for ciclesonide or des-CIC?
A9: Studies have shown that des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to ciclesonide, highlighting the importance of the isobutyrate ester for activation. [, ] Further research is needed to fully elucidate detailed structure-activity relationships.
Q10: What is the pharmacokinetic profile of ciclesonide?
A10: Ciclesonide is rapidly absorbed after inhalation. [, ] It exhibits low oral bioavailability due to extensive first-pass metabolism in the liver, but high protein binding and rapid clearance further minimize systemic exposure. [, , ]
Q11: How is ciclesonide metabolized?
A11: Ciclesonide is primarily metabolized in the liver to various metabolites, including hydroxylated derivatives and hippuric acid. [] The active metabolite, des-CIC, can undergo reversible esterification with fatty acids within lung cells, which may contribute to its prolonged duration of action. [, , ]
Q12: What in vitro models have been used to study ciclesonide's activity?
A12: Researchers have employed various in vitro models, including human precision-cut lung slices, alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), to investigate ciclesonide's activation, metabolism, and anti-inflammatory effects. [, ]
Q13: Has ciclesonide's efficacy been demonstrated in animal models of asthma?
A13: Yes, ciclesonide has shown efficacy in preclinical animal models. In a Brown Norway rat model of antigen-induced airway eosinophilia, ciclesonide demonstrated comparable efficacy to fluticasone in reducing airway inflammation. []
Q14: What clinical trials have been conducted with ciclesonide?
A14: Numerous clinical trials have assessed the efficacy and safety of ciclesonide in patients with asthma. These trials have investigated various aspects, including its effectiveness compared to placebo [] and other inhaled corticosteroids like budesonide and fluticasone. [, , , ] Several studies have also focused on the drug's use in children. [, , ]
Q15: Has ciclesonide been investigated for other applications besides asthma?
A15: While primarily studied for asthma and allergic rhinitis, ciclesonide has shown potential in other areas. Studies suggest it might inhibit lung cancer stem cells through its effects on the Hedgehog signaling pathway. [] Additionally, research has explored its potential in treating COVID-19, although further investigation is needed. [, , , ]
Q16: What is known about the safety profile of ciclesonide?
A16: Data from clinical trials suggests that ciclesonide generally has a good safety profile, particularly in comparison to oral corticosteroids. [, , ] Its targeted activation in the lungs and low systemic exposure may contribute to a lower risk of systemic side effects. [, ]
Q17: Are there specific strategies to enhance ciclesonide delivery to the lungs?
A17: The use of HFA-MDI formulations with or without spacers aims to optimize ciclesonide delivery to the lungs, maximizing its therapeutic effect while minimizing oropharyngeal deposition. [, ] Further research into novel drug delivery systems might offer additional improvements in the future.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



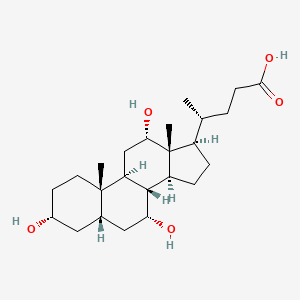


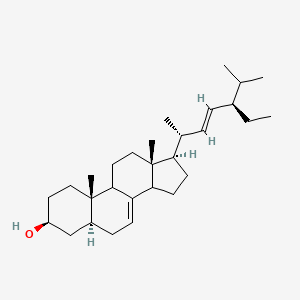
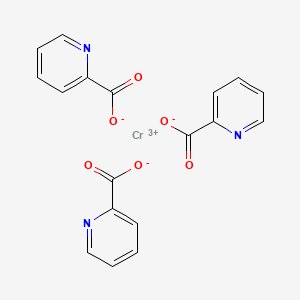
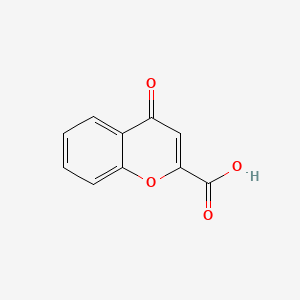

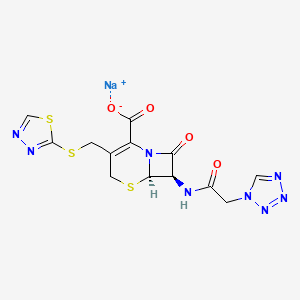
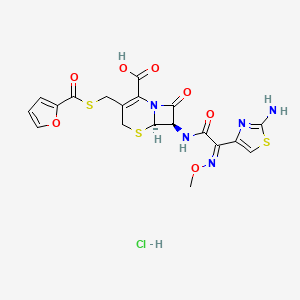
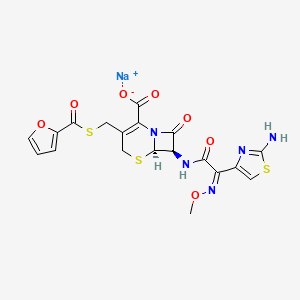
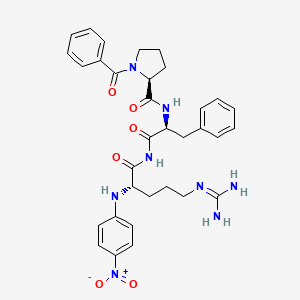

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)